(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide
Description
This compound is a stereochemically complex pyrrolidine derivative featuring a methoxy-methyl group at the 2S position and a thiazole-containing ethylamine substituent. The thiazole moiety confers electron-rich aromaticity, while the pyrrolidine backbone enables conformational flexibility, making it structurally distinct from simpler heterocyclic analogs. No direct pharmacological data is available in the provided evidence, but its synthetic and structural parallels to compounds in patents and research articles (e.g., silyl-protected intermediates and ester derivatives) hint at possible roles in drug discovery .
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]-3-[(2S)-pyrrolidin-2-yl]propanamide |
InChI |
InChI=1S/C20H27N3O2S/c1-14(18(25-2)16-9-6-10-21-16)19(24)23-17(20-22-11-12-26-20)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16-18,21H,6,9-10,13H2,1-2H3,(H,23,24)/t14-,16+,17+,18-/m1/s1 |
InChI Key |
UXJXLBUATFRXDK-LAVFITLUSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazolyl group, and the final amide formation. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiazolyl Group: This step may involve the use of thiazole derivatives and coupling reactions.
Amide Formation: The final step often involves the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogues
Compound 1 :
- Name: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Differences: Contains a pyrimidinone-thioether group instead of a thiazole. Uses tert-butyldimethylsilyl (TBS) and bis(4-methoxyphenyl)phenylmethyl (DMT) protective groups, which are absent in the target compound. Exhibits a rigid tetrahydrofuran core vs. the flexible pyrrolidine scaffold.
- Relevance : Highlights the importance of protective strategies in synthesizing stereochemically intricate molecules .
Compound 2 :
- Name : Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate
- Key Differences: Substituted with dichloro-hydroxybenzyl and isobutoxy ester groups. Lacks the thiazole moiety but shares the pyrrolidine backbone.
Analytical Techniques :
- 1H-NMR Analysis : As demonstrated in fecal 1H-NMR studies (δ0.60–9.00 range segmentation), similar methodologies could resolve the target compound’s proton environments, particularly the thiazole (δ7.0–8.5) and methoxy-methyl (δ3.0–3.5) signals .
- Chromatography : Silica gel purification (hexane/ethyl acetate gradients) is a shared technique for isolating pyrrolidine derivatives, as seen in Compound 2 .
Functional and Pharmacological Implications
- Thiazole vs. Pyrimidinone: The thiazole in the target compound may enhance metal-binding capacity compared to Compound 1’s pyrimidinone-thioether, relevant for catalytic applications.
- Pyrrolidine Flexibility : Unlike Compound 2 ’s rigid dichlorobenzyl substituent, the target compound’s ethyl-thiazole side chain could improve membrane permeability in biological systems.
- Stereochemical Impact : The (R,R,2S) configuration may confer higher enantioselectivity in asymmetric reactions compared to racemic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
